3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one is a chemical compound categorized within the benzoannulene family. Its molecular formula is , and it features a unique fused ring structure that combines a benzene ring with a cycloheptene ring. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be sourced from chemical suppliers and is often synthesized in laboratory settings for research purposes. BenchChem provides detailed information regarding its properties and synthesis methods .
The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one typically involves cyclization reactions. One common method employs cycloheptanone derivatives that undergo cyclization in the presence of acid catalysts. The reaction conditions often require elevated temperatures and solvents such as toluene or xylene to facilitate the cyclization process effectively.
In industrial settings, large-scale production may utilize continuous flow reactors to ensure precise control over reaction parameters, which enhances yield and purity. Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are employed to monitor the synthesis process and confirm product identity .
The molecular structure of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one can be represented by the following details:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 3-methyl-5,7,8,9-tetrahydrobenzoannulen-6-one |
| InChI | InChI=1S/C12H14O/c1-9-5-6-10-3-2-4-12(13)8-11(10)7-9/h5-7H,2-4,8H2,1H3 |
| InChI Key | TXQXFOOPUKNRAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CCCC(=O)C2)C=C1 |
This structure illustrates the compound's unique fused ring system that contributes to its chemical properties .
3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one undergoes several key chemical reactions:
For these reactions, common reagents include:
These reactions can yield various products such as alcohols from reductions or halogenated derivatives from substitutions .
The mechanism of action for 3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one involves its interactions at the molecular level during chemical transformations. For instance:
Understanding these mechanisms is crucial for predicting reactivity and designing synthetic pathways .
3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one exhibits typical physical properties associated with organic compounds:
The compound's chemical properties include:
These properties make it suitable for various applications in organic synthesis and material science .
3-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one has several scientific applications:
These applications highlight its versatility and importance in scientific research .
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 84359-15-9